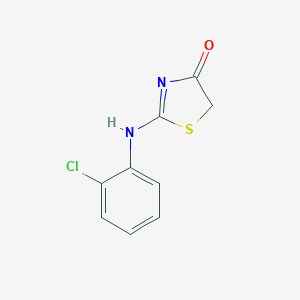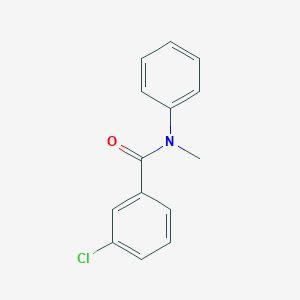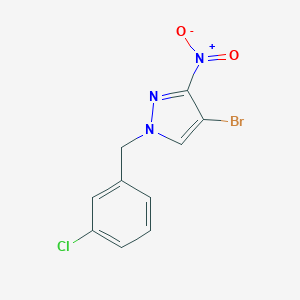![molecular formula C23H29N3O4 B250648 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate, also known as MEK-162, is a small molecule inhibitor of the MEK enzyme. MEK is a key component of the MAPK signaling pathway, which plays a crucial role in cell growth, differentiation, and survival. MEK inhibitors have been extensively studied for their potential use in cancer therapy, as aberrant activation of the MAPK pathway is a common feature of many cancers.
Wirkmechanismus
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate works by selectively inhibiting the MEK enzyme, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting MEK, Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate blocks the downstream activation of the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It has also been shown to have favorable pharmacokinetic and pharmacodynamic properties, with good oral bioavailability and a long half-life in the body. In clinical trials, Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has demonstrated promising results in patients with solid tumors, including melanoma, non-small cell lung cancer, and pancreatic cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has several advantages as a tool compound for studying the MAPK pathway and its role in cancer. It is highly selective for MEK, and does not inhibit other kinases in the pathway. It is also orally bioavailable and has a long half-life in the body, making it suitable for in vivo studies. However, Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has some limitations as well. It can be difficult to synthesize and purify, and its potency can vary depending on the cell line or animal model used.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate and its use in cancer therapy. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, in order to overcome resistance mechanisms and improve clinical outcomes. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate treatment. Additionally, there is ongoing research into the use of MEK inhibitors in combination with immunotherapy, in order to enhance anti-tumor immune responses.
Synthesemethoden
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate can be synthesized through a multi-step process, starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and requires careful purification and characterization of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines and animal models, and has demonstrated promising results in early-phase clinical trials in patients with solid tumors.
Eigenschaften
Molekularformel |
C23H29N3O4 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H29N3O4/c1-5-25-11-13-26(14-12-25)20-10-9-17(23(28)30-4)15-19(20)24-22(27)18-8-6-7-16(2)21(18)29-3/h6-10,15H,5,11-14H2,1-4H3,(H,24,27) |
InChI-Schlüssel |
YNYNPEBOHPBMTF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C(=CC=C3)C)OC |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC(=C3OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)

![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)





![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)


